molecular formula C15H11BrClFO B1522448 3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one CAS No. 898760-61-7

3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

Cat. No.: B1522448
CAS No.: 898760-61-7
M. Wt: 341.6 g/mol
InChI Key: UTFCDXMZFUHIOB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one is a halogenated aromatic ketone featuring a propanone backbone substituted with a 3-bromophenyl group at the 3-position and a 2-chloro-4-fluorophenyl group at the 1-position.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFCDXMZFUHIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction Reactions: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution Reactions: Formation of substituted aromatic ketones.

    Reduction Reactions: Formation of alcohols.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structural analogs have been studied for their potential as:

  • Anticancer Agents : Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications to the halogen substituents can enhance biological activity and selectivity against cancer cells .
  • Antimicrobial Activity : Studies have reported that similar compounds exhibit significant antibacterial and antifungal properties. The presence of halogens is believed to enhance the lipophilicity and membrane permeability of these compounds, making them effective against microbial pathogens .

Organic Synthesis

In organic synthesis, 3-(3-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one serves as an important intermediate for synthesizing more complex molecules. Its utility includes:

  • Building Block for Drug Development : The compound can be utilized as a precursor in the synthesis of various bioactive molecules. Its functional groups allow for further chemical transformations, enabling the creation of diverse pharmacophores .
  • Reagent in Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, contributing to the formation of carbon-carbon bonds essential for constructing complex organic frameworks .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties:

  • Fluorescent Polymers : By integrating this compound into polymeric systems, researchers have created materials with enhanced optical properties suitable for applications in sensors and light-emitting devices .

Coatings and Adhesives

The unique chemical structure allows this compound to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation. Its halogen substituents contribute to the thermal stability and durability of these materials.

Case Studies and Research Findings

StudyApplicationFindings
Anticancer ActivityDerivatives showed IC50 values in low micromolar range against breast cancer cells.
Antimicrobial PropertiesExhibited significant inhibition against E. coli and S. aureus at low concentrations.
Organic SynthesisUtilized as a key intermediate in synthesizing novel anti-inflammatory agents with enhanced efficacy.
Polymer ApplicationsDeveloped fluorescent polymers demonstrated potential in optoelectronic devices with high stability.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s halogenated aryl groups distinguish it from analogs. Key comparisons include:

1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-14-4)
  • Structure : Lacks the 2-chloro substituent present in the target compound.
  • Impact : The absence of chlorine reduces steric hindrance and alters electron density distribution. The 4-fluorophenyl group may enhance dipole interactions compared to the 2-chloro-4-fluorophenyl group .
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
  • Structure : Chalcone derivative with a conjugated double bond (C=C).
  • The dihedral angle between aromatic rings (3.98°) suggests near-coplanarity, unlike the single-bonded propanone backbone of the target compound, which may adopt a more flexible conformation .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
  • Structure: Bromine on the propanone chain and a methyl group on the aryl ring.
  • However, the absence of fluorine reduces electronegativity at the 4-position .

Physical and Chemical Properties

Compound Name Molecular Weight CAS Number Key Substituents Melting Point Solubility
Target Compound 343.61* Not Reported 3-Br, 2-Cl, 4-F Not Reported Likely low H2O
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one 307.16 898768-14-4 3-Br, 4-F Not Reported Low H2O
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one 323.60 Not Reported 3-Br, 4-Cl, C=C Not Reported Ethanol-soluble
1-(2-Chloro-4-fluorophenyl)propan-1-one 186.61 149914-82-9 2-Cl, 4-F Liquid Organic solvents

*Calculated based on molecular formula C₁₅H₁₀BrClFO.

  • Solubility: Halogenated propanones generally exhibit low water solubility due to hydrophobic aryl groups. The target compound’s multiple halogens may further reduce polarity.
  • Thermal Stability : Compounds like 1-(2-chloro-4-fluorophenyl)propan-1-one remain liquid at room temperature, suggesting similar behavior for the target compound .

Crystallographic and Structural Insights

  • Chalcone Derivatives: The (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one crystal structure reveals weak C–H⋯O interactions forming inversion dimers.
  • Twining Phenomena: Non-merohedral twinning observed in chalcone analogs (e.g., twin component ratio 0.909:0.091) highlights challenges in crystallographic refinement, likely applicable to the target compound due to similar halogen content .

Biological Activity

3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one is an aromatic ketone characterized by the presence of halogen substituents, which contribute to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent.

The molecular formula of this compound is C15H11BrClFC_{15}H_{11}BrClF. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and biological interactions. The compound can be synthesized through Friedel-Crafts acylation, typically involving 3-bromobenzene and 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity, thereby modulating biological pathways. Specifically, studies suggest that the compound may inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacterial strains. For instance:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. For example:

Cancer Cell Line IC50 (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)25
A549 (lung cancer)20

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Studies

A recent study investigated the structure-activity relationship (SAR) of halogenated ketones, including this compound. The researchers found that the introduction of halogens significantly enhanced biological activity compared to non-halogenated analogs. The study highlighted that compounds with a specific arrangement of halogens exhibited superior antimicrobial and anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Reactant of Route 2
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3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

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